Dual D2/5-HT1A Receptor Binding Profile vs. 2-(2-Naphthyl)ethyl and 2-Phenylethyl Analogs
In a direct head-to-head radioligand binding study, tertiary amine derivatives of 2-(1-naphthyl)ethylamine exhibited a unique dual receptor binding profile, demonstrating low but significant affinity for dopamine D2 receptors and moderate affinity for serotonin 5-HT1A receptors. This is in stark contrast to the 2-(2-naphthyl)ethyl and 2-phenylethyl analogs, the majority of which were either inactive at D2 receptors or showed binding only at 5-HT1A receptors [1]. The study employed [3H]spiperone for D2 receptor and [3H]8-OH-DPAT for 5-HT1A receptor displacement in bovine striatal and hippocampal membrane preparations, respectively [1].
| Evidence Dimension | Receptor Binding Profile (D2 and 5-HT1A) |
|---|---|
| Target Compound Data | Affinity for both D2 (low but significant) and 5-HT1A (moderate) receptors |
| Comparator Or Baseline | 2-(2-naphthyl)ethyl amine and 2-phenylethyl amine derivatives |
| Quantified Difference | Most comparators were inactive at D2 receptors; the 1-naphthyl isomer is the only scaffold in this series to consistently exhibit dual D2/5-HT1A activity |
| Conditions | Radioligand binding assays using bovine striatal (D2) and hippocampal (5-HT1A) membranes |
Why This Matters
This specific dual receptor profile makes 2-(1-naphthyl)ethylamine a non-interchangeable starting material for developing ligands targeting both dopaminergic and serotonergic pathways, unlike its inactive or single-target analogs.
- [1] Šukalović, V., Roglić, G., Husinec, S., Kostić-Rajačić, S., Andrić, D., & Šoškić, V. (2003). D2 dopaminergic and 5-HT1A serotonergic activity of 2-(1-naphthyl)ethyl- and 2-(2-naphthyl)ethyl amines. Archiv der Pharmazie, 336(11), 514–522. View Source
